![molecular formula C18H23NO B3149172 {[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine CAS No. 66741-83-1](/img/structure/B3149172.png)

{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine

Übersicht

Beschreibung

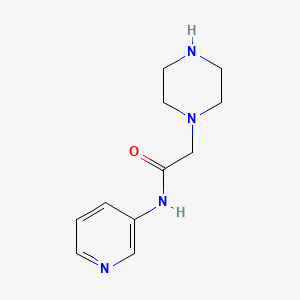

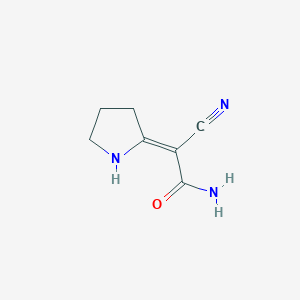

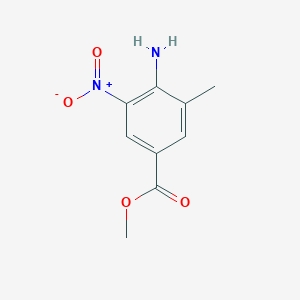

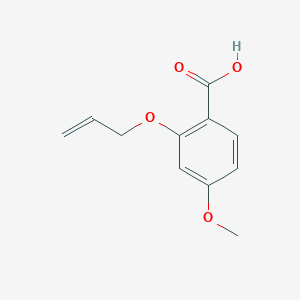

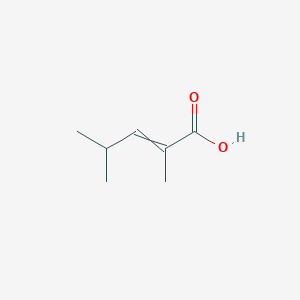

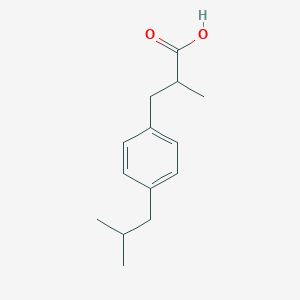

“{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine” is an organic compound with the molecular formula C18H23NO . It is a derivative of amine, which is a fundamental kind of organic compound composed of a nitrogen atom attached to hydrogen atoms, alkyl groups, aryl groups, or a combination of these .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzene ring (benzyloxyphenyl group) connected to a nitrogen atom, which is further connected to a 2-methylpropyl group . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.Chemical Reactions Analysis

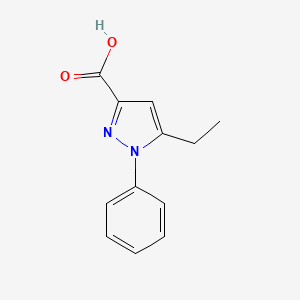

Amines, including “this compound”, can undergo a variety of chemical reactions, such as alkylation, acylation, and nucleophilic substitution . The benzyloxyphenyl group could also participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure and composition. For instance, its solubility, melting point, and boiling point would be influenced by factors such as the presence of the polar amine group and the nonpolar benzene ring .Wissenschaftliche Forschungsanwendungen

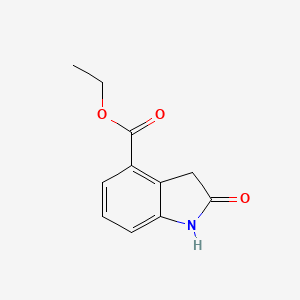

Antifungal Evaluation and Synthesis Methods : A study by Nimbalkar et al. (2016) explored the synthesis of compounds related to {[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine, which demonstrated promising antifungal activity against several human pathogenic fungal strains. This research highlighted the potential of these compounds as scaffolds for designing potent antifungal drugs (Nimbalkar et al., 2016).

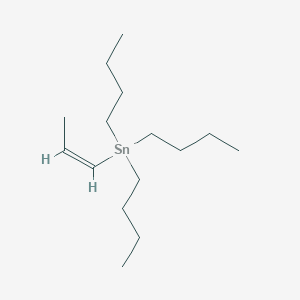

Catalytic Applications in Synthesis : Lee et al. (2007) described the use of related compounds in catalytic processes for the synthesis of cyclic beta-amino alcohol derivatives. These derivatives were synthesized through a combination of allylic amination and ring-closing metathesis, demonstrating the versatility of these compounds in synthetic chemistry (Lee et al., 2007).

Corrosion Inhibition : In a study by Boughoues et al. (2020), amine derivative compounds, including those structurally related to this compound, were investigated for their corrosion inhibition properties on mild steel in acidic medium. These compounds formed protective films on the steel surface, showcasing their potential as corrosion inhibitors (Boughoues et al., 2020).

Optical and Photophysical Properties : Research into the optical and photophysical properties of related amine derivatives has also been conducted. For instance, Yang et al. (2002) studied the fluorescence enhancement of certain aminostilbenes, indicating the potential of these compounds in the development of optical materials and sensors (Yang et al., 2002).

Liquid Crystalline Phases : A study by Kölbel et al. (1998) examined benzyl-substituted biphenyls for their ability to form thermotropic and lyotropic smectic and columnar liquid crystalline phases. This research is significant for the development of materials with specific mesophase properties (Kölbel et al., 1998).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for “{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine” could involve further exploration of its synthesis, properties, and potential applications. This could include research into more efficient synthesis methods, detailed characterization of its properties, and investigation of its reactivity and potential uses in various chemical reactions .

Eigenschaften

IUPAC Name |

2-methyl-N-[(4-phenylmethoxyphenyl)methyl]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-15(2)12-19-13-16-8-10-18(11-9-16)20-14-17-6-4-3-5-7-17/h3-11,15,19H,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQIMEGUMHKRFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B3149162.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine](/img/structure/B3149183.png)